molecular formula C15H11N3O4S B2767401 N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 313404-27-2

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2767401
CAS No.: 313404-27-2
M. Wt: 329.33
InChI Key: BFBKWTOAUNBCKU-UHFFFAOYSA-N
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Description

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and other scientific fields .

Scientific Research Applications

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide has a wide range of scientific research applications:

Future Directions

The future directions for “N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide” could involve further studies on its synthesis, properties, and potential applications. Given the activities of related compounds, it might be interesting to explore its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization. The reaction conditions often include the use of solvents like dioxane and bases to promote intramolecular C-S bond coupling .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives, including this compound, focus on optimizing yield and purity. These methods may involve continuous flow reactors and green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like dihydroorotase and DNA gyrase, which are crucial for bacterial survival. This inhibition can lead to the disruption of essential biological processes, ultimately resulting in the death of the target organism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S/c1-22-11-7-10(18(20)21)8-12-13(11)16-15(23-12)17-14(19)9-5-3-2-4-6-9/h2-8H,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBKWTOAUNBCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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